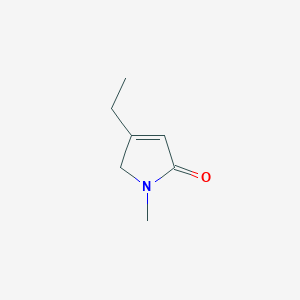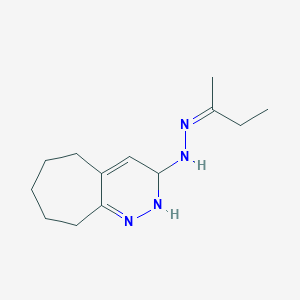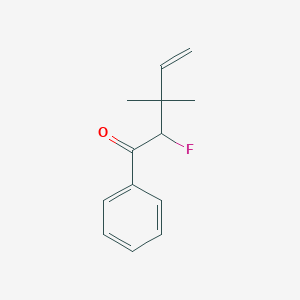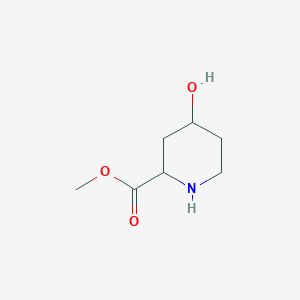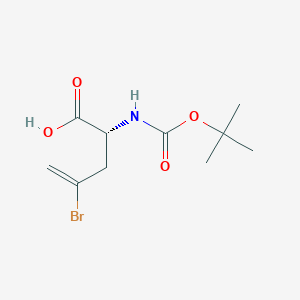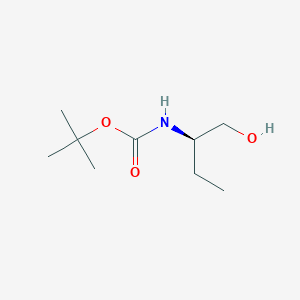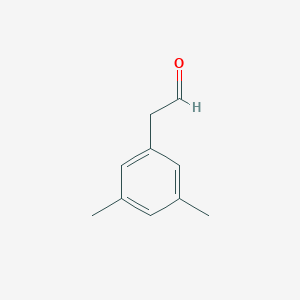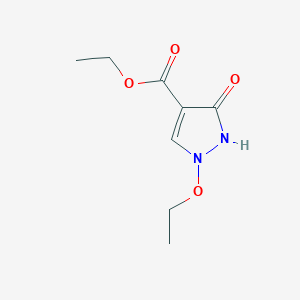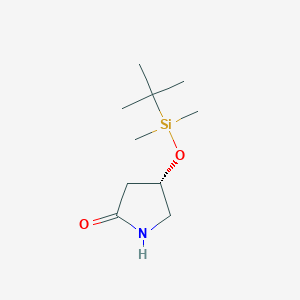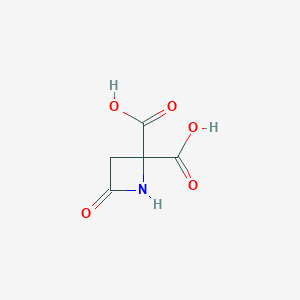
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester, also known as PIDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PIDA belongs to the class of indole derivatives and is widely used in various fields, including organic synthesis and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester is still not fully understood. However, it is believed that 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester acts as an oxidizing agent, which is responsible for its ability to oxidize alcohols to aldehydes and ketones. 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester can also act as a catalyst in various organic reactions by activating the reactants and lowering the activation energy.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester. However, it has been reported that 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester is relatively non-toxic and has low cytotoxicity. 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has also been found to have antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has several advantages for lab experiments, including its ease of synthesis, high reactivity, and low toxicity. However, 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has some limitations, including its instability in the presence of water and its sensitivity to air and light.
Direcciones Futuras
There are several future directions for the research of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester. One potential direction is the development of new synthetic methods for 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester, which can improve its yield and purity. Another direction is the investigation of the mechanism of action of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester, which can provide insights into its reactivity and selectivity. Additionally, the exploration of the potential medicinal properties of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester can lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester is a versatile chemical compound that has gained significant attention in scientific research due to its unique properties. 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has been used in various fields, including organic synthesis and medicinal chemistry. Although there is limited information available on the biochemical and physiological effects of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester, it has been found to be relatively non-toxic and has low cytotoxicity. The future directions for the research of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester include the development of new synthetic methods, investigation of the mechanism of action, and exploration of its potential medicinal properties.
Métodos De Síntesis
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester can be synthesized through various methods, including the reaction of indole-2-carboxylic acid with phenylacetic acid in the presence of a dehydrating agent. Another method involves the reaction of indole-2-carboxylic acid with benzyl chloride in the presence of a base. The synthesis of 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester is relatively simple and can be achieved through a one-pot reaction.
Aplicaciones Científicas De Investigación
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has been extensively used in scientific research due to its unique properties. It has been found to be an effective reagent for the oxidation of alcohols to aldehydes and ketones. 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has also been used as a catalyst in various organic reactions, including the synthesis of pyrroles and indoles. Additionally, 1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester has been used in the synthesis of natural products, including alkaloids and terpenoids.
Propiedades
Número CAS |
142165-63-7 |
|---|---|
Nombre del producto |
1h-Indole-1,5-dicarboxylic acid,2,3-dihydro-,1-(phenylmethyl)ester |
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
1-phenylmethoxycarbonyl-2,3-dihydroindole-5-carboxylic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)14-6-7-15-13(10-14)8-9-18(15)17(21)22-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
Clave InChI |
RJLHODUBMAYHIY-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CN(C2=C1C=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Sinónimos |
1H-INDOLE-1,5-DICARBOXYLIC ACID,2,3-DIHYDRO-,1-(PHENYLMETHYL)ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



